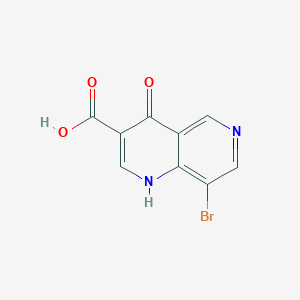
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated-1,6-naphthyridines . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves halogenation or arylation, where bromine or other substituents are replaced with different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Arylboronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically yield monoarylated or diarylated naphthyridines .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Studies: Used in studying the structure-activity relationship (SAR) and molecular modeling of naphthyridine derivatives.
Industrial Applications: Utilized in diagnostics, treatment of human diseases, agriculture, and photophysical applications.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in inhibiting key enzymes or signaling pathways related to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H5BrN2O3 |
|---|---|
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
8-bromo-4-oxo-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-11-1-4-7(6)12-2-5(8(4)13)9(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
IOAHLYDOCKTOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


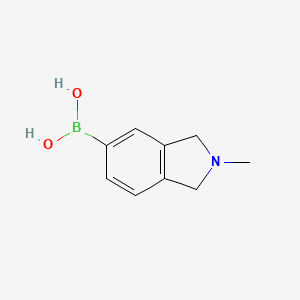

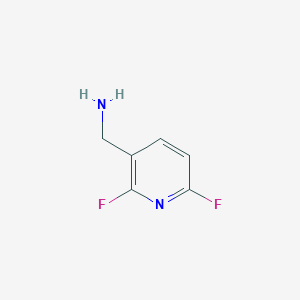
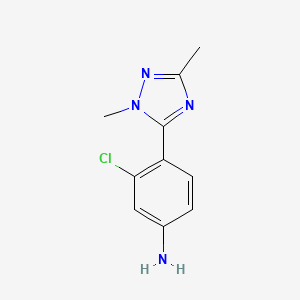

![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
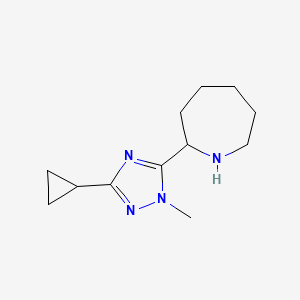
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)




![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)

